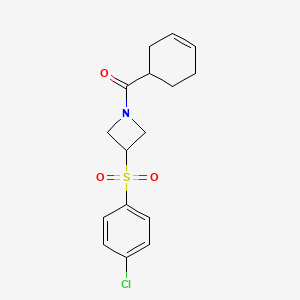

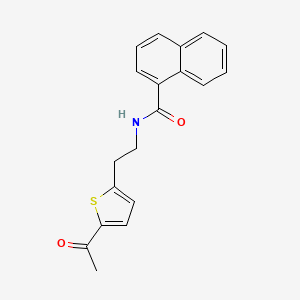

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pentanedioic acid, also known as glutaric acid . Pentanedioic acid derivatives have been identified as potential farnesyltransferase inhibitors, which could have implications in the treatment of cancer .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pentanedioic acid derivatives are typically synthesized through structure-based virtual screening and chemical modifications of lead compounds .Chemical Reactions Analysis

The compound, like other pentanedioic acid derivatives, may undergo a variety of chemical reactions. For example, it could participate in condensation reactions or react with bases or active metals .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives have been evaluated for their potential as antimicrobial agents against bacteria, mycobacteria, and fungi. Notably, derivatives exhibited significant activity against mycobacteria, with N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showing high activity against Mycobacterium tuberculosis. The activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, was also significant for certain derivatives, illustrating the potential of these compounds in combating resistant bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Derivatives of 2-thioxothiazolidin-4-one have been synthesized and evaluated for their trypanocidal and anticancer activities. Some compounds demonstrated significant selectivity and potency against Trypanosoma brucei species and human tumor cell lines, highlighting the versatility of these derivatives in developing treatments for both parasitic infections and cancer (Holota et al., 2019).

Mecanismo De Acción

Direcciones Futuras

The potential of pentanedioic acid derivatives as farnesyltransferase inhibitors suggests that they could be further explored for their anticancer properties . Future research could also focus on improving the synthesis methods and studying the physical and chemical properties of these compounds in more detail.

Propiedades

IUPAC Name |

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5S2/c18-11(8-10-4-2-1-3-5-10)9-13-15(22)19(17(25)26-13)12(16(23)24)6-7-14(20)21/h1-5,8-9,12H,6-7H2,(H,20,21)(H,23,24)/b11-8-,13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCGAKWUQJEJFG-PHRMNRNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)

![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)